![molecular formula C27H23N3O3 B2516937 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866728-78-1](/img/structure/B2516937.png)
3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H23N3O3 and its molecular weight is 437.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is part of a broader class of compounds that have been synthesized and studied for various applications in scientific research. Similar compounds, such as 1-hydroxypyrazoloquinolines and 1-hydroxypyrazoloisoquinolines, have been synthesized from benzyloxypyrazoles, showcasing the importance of these heterocyclic compounds in organic chemistry. These synthesis processes involve cyclization reactions, regioselective metalation, and palladium-catalyzed cross-coupling, highlighting the compound's role in advancing synthetic methodologies (J. Pawlas et al., 2000).
Pharmacological Research
Derivatives of quinoline, such as octahydrobenzo[g]quinolines, serve as intermediates for pharmaceutically active compounds. Efficient synthesis methods for these derivatives emphasize their significance in the development of new medications. For example, practical and large-scale synthesis approaches for octahydrobenzo[g]quinoline derivatives have been developed, underscoring their potential in pharmaceutical manufacturing (Markus Bänziger et al., 2000).
Antimicrobial and Antifungal Activity
Some pyrazoline and pyrazole derivatives, including structures related to the compound of interest, have shown promising antimicrobial and antifungal activities. These findings point to the potential of these compounds in developing new treatments for bacterial and fungal infections. The synthesis of these derivatives and their biological activity evaluations contribute to the understanding of their mechanism of action and potential therapeutic applications (S. Y. Hassan, 2013).
Optical and Structural Applications
The study of structural and optical properties of quinoline derivatives, such as pyrano[3,2-c]quinolines, reveals their applications in materials science. These compounds exhibit polycrystalline structures and nanocrystallites dispersed in amorphous matrices upon thermal deposition, indicating their potential uses in the development of new materials with specific optical properties (H. Zeyada et al., 2016).
Antioxidant Properties
Properties
IUPAC Name |
5-(4-ethylphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-3-17-7-9-19(10-8-17)26-22-15-30(14-18-5-4-6-20(11-18)31-2)23-13-25-24(32-16-33-25)12-21(23)27(22)29-28-26/h4-13,15H,3,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYWKZAKKGARIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
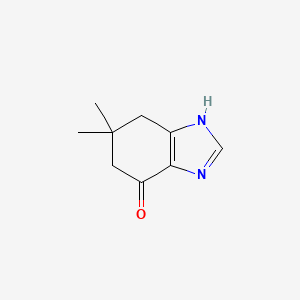
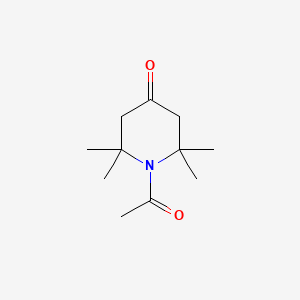
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)

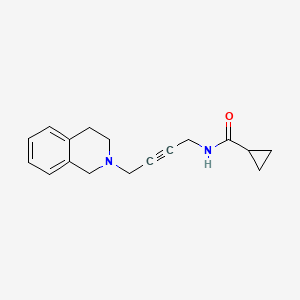
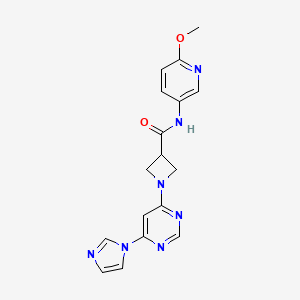
![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)
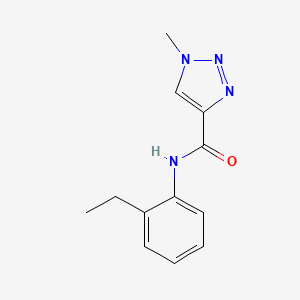
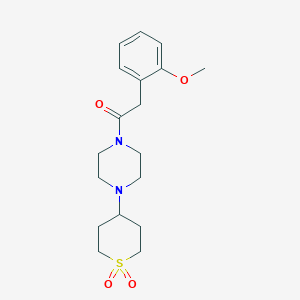
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
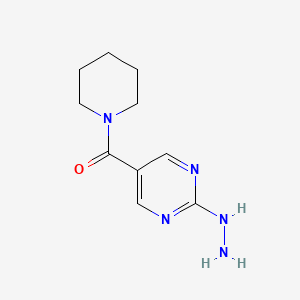
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)
